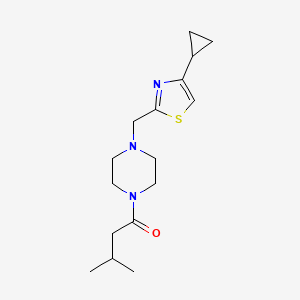![molecular formula C24H18F2N2O2 B2579942 (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone CAS No. 477709-66-3](/img/structure/B2579942.png)
(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is an organic molecule known for its potential applications in medicinal chemistry and various chemical research fields. It features a complex structure incorporating pyrazole and biphenyl moieties, contributing to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. The process starts with the functionalization of the biphenyl system, followed by the introduction of the pyrazole ring through cyclization reactions. Commonly used reagents in these syntheses include fluorinated biphenyl compounds, pyrazole derivatives, and various oxidizing agents. Reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While detailed industrial production methods are proprietary and complex, they generally involve large-scale application of the laboratory synthesis methods, optimized for higher yields and cost efficiency. This includes the use of automated reaction setups and continuous flow reactors, which ensure consistency and scalability.
化学反応の分析
Types of Reactions
The compound can undergo a variety of chemical reactions including:
Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reduction: : Hydrogenation of double bonds.
Substitution: : Aromatic substitution on the biphenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas for reductions, oxidizing agents like potassium permanganate, and halogenating agents for substitution reactions. Reaction conditions depend on the specific transformation but often include controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products Formed
Oxidation typically results in ketones or aldehydes, reduction yields alcohols, and substitution results in various halogenated biphenyl derivatives.
科学的研究の応用
This compound finds applications across several scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential role in modulating biological pathways.
Medicine: : Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: : Employed in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate their activity, influencing various biochemical pathways. The specific pathways depend on the compound's structure and the nature of the interaction, which is a subject of ongoing research.
類似化合物との比較
Compared to other pyrazole-biphenyl derivatives, (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone stands out due to its unique fluorinated structure, which can enhance its binding affinity and specificity. Similar compounds include:
(3-{1-[(2-chloro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-chlorophenyl)methanone
(3-{1-[(2-methyl[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
These comparisons highlight the compound’s unique chemical properties, contributing to its specialized applications and potential in research and industry.
特性
IUPAC Name |
(4-fluorophenyl)-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O2/c1-16(23-13-14-28(27-23)24(29)18-7-9-19(25)10-8-18)30-20-11-12-21(22(26)15-20)17-5-3-2-4-6-17/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYVVARXSXCRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2=CC=C(C=C2)F)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)

![3-[(benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine](/img/structure/B2579867.png)
![1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2579868.png)
![1-(3-Chloro-4-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2579869.png)
![N-(2-nitrophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2579870.png)


![1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2579875.png)
![4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2579880.png)
![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/new.no-structure.jpg)
![[2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2579882.png)
